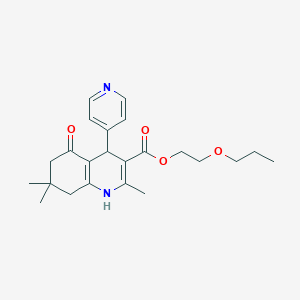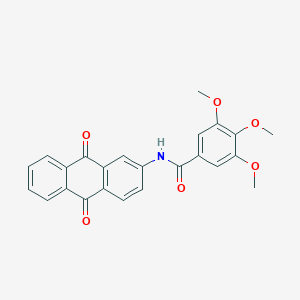
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as MNPDHP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been found to exhibit anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments such as its unique chemical structure, high potency, and selectivity towards cancer cells, bacteria, and fungi. However, it also has some limitations such as its low solubility in water and its potential toxicity towards normal cells. Therefore, further studies are needed to optimize the formulation and dosage of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. Firstly, more studies are needed to elucidate the mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole and its potential targets in cancer cells, bacteria, and fungi. Secondly, further optimization of the synthesis method and formulation of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is needed to improve its solubility and bioavailability. Thirdly, studies are needed to investigate the potential use of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole as a diagnostic tool for various diseases. Finally, more in vivo studies are needed to evaluate the safety and efficacy of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Conclusion
In conclusion, 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a promising chemical compound that has been studied for its potential applications in various scientific research fields. It has been found to exhibit significant activity against cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments such as its unique chemical structure, high potency, and selectivity towards cancer cells, bacteria, and fungi. However, further studies are needed to optimize the formulation and dosage of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Synthesemethoden
The synthesis of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methylphenylhydrazine, 3-nitrobenzaldehyde, and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be optimized by varying the reaction conditions such as the amount of reactants, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant activity against cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-8-5-6-13-21(16)24-22(18-11-7-12-19(14-18)25(26)27)15-20(23-24)17-9-3-2-4-10-17/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJUGJSZKJBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386560 | |
| Record name | BAS 00822666 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole | |
CAS RN |
5735-50-2 | |
| Record name | BAS 00822666 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)

![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)